N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-cyclobutyl-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Scientific Research Applications
Antitumor Activity
Triazole derivatives have shown promising results in antitumor activity. For instance, certain triazole-modified nucleosides displayed better antitumor activity towards various cancer cell lines such as HepG2, A549, and Hela, compared to the control drug floxuridine .
Antiviral Drug Development
The Ding group synthesized 1,2,3-triazole-4-carboxamide derivatives targeting virus nucleoprotein for anti-influenza drug development. These compounds inhibited the replication of various H3N2 and H1N1 influenza A virus strains effectively .
Antioxidant Properties
Triazoles are known to possess antioxidant properties that help reduce or eliminate free radicals, thereby protecting cells against oxidative damage. This property is crucial in cancer prevention agents .
Broad-Spectrum Antimicrobial Activity
The triazole nucleus is a central structural component in many drugs with antibacterial and antifungal properties, highlighting its importance in developing treatments against a wide range of microbial infections .
Anti-Inflammatory and Analgesic Effects
Triazole compounds also exhibit anti-inflammatory and analgesic effects, making them potential candidates for pain management and treatment of inflammatory conditions .
Neuroprotective Applications
Due to their antiepileptic properties, triazoles can be used in the treatment of neurological disorders such as epilepsy, providing neuroprotection against seizures .
Cardiovascular Benefits
Triazoles have been identified to have antihypertensive effects, which can be beneficial in managing high blood pressure and related cardiovascular diseases .
Psychiatric and Metabolic Disorders
These compounds are also involved in the treatment of psychiatric conditions like depression and anxiety, as well as metabolic disorders like diabetes due to their antidepressant and antidiabetic properties .
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form hydrogen bonds and interact with different target receptors .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Pharmacokinetics
The compound’s water solubility is predicted to be 182 mg/ml , which could impact its bioavailability.
Result of Action
It is known that triazole compounds can have various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .
Action Environment
It is known that the compound has high thermal and chemical stability . It is almost insoluble in water but can dissolve in organic solvents .
properties
IUPAC Name |
N-cyclobutyl-N,1-dimethyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-8(10-11-12)9(14)13(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFNIKGBAJQIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(C)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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